(E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide
Description
This compound features a benzamide core conjugated to a thiazole ring via an (E)-configured enone linker (3-oxoprop-1-en-1-yl). The E-configuration ensures planar geometry, optimizing π-π stacking interactions with biological targets such as kinases or DNA . Its dual thiazole moieties contribute to electron-deficient properties, enhancing binding affinity to enzymes or receptors.
Properties
IUPAC Name |
4-[(E)-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c21-13(19-15-17-7-9-23-15)6-3-11-1-4-12(5-2-11)14(22)20-16-18-8-10-24-16/h1-10H,(H,17,19,21)(H,18,20,22)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXJVNHJZMOAO-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Coupling Reactions: The thiazole rings are then coupled with the benzamide core through a series of condensation reactions. This often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Step 1: Formation of Thiazole-2-Amine Core
Thiazole-2-amine is prepared via cyclization of thiourea with β-keto esters under microwave irradiation . This step involves:
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Reagents : Thiourea, propargyl bromides, microwaves (Scheme 19 in ).
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Mechanism : Domino alkylation-cyclization forms the thiazole ring, followed by amination at position 2 .
Step 2: Coupling with Benzamide Moiety
The thiazole-2-amine reacts with benzamide in the presence of sodium acetate and glacial acetic acid . Key steps include:
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Reagents : Benzamide, sodium acetate, glacial acetic acid.
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Mechanism : Amide bond formation between the benzamide and thiazole-2-amine, facilitated by sodium acetate as a catalyst .
Step 3: E-Configuration Formation
The prop-1-en-1-yl chain adopts the E-configuration through a stereoselective reaction. This involves:
Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 200–201°C | |
| Molecular Formula | C21H20N4O3S | |
| Molecular Weight | 408.5 g/mol | |
| 1H NMR (β-proton) | 7.18–7.14 ppm (singlet) | |
| 13C NMR (C=O) | ~170–175 ppm |
Biological Activity
The compound exhibits moderate to high antimicrobial activity against:
| Compound | Activity (MIC/IC50) | Target Pathogen | Reference |
|---|---|---|---|
| (E)-4-(3-Oxo-... | MIC 31.25 μg/mL | S. aureus | |
| Thiazole-acetamide analogs | IC50 0.2–1 μM | P. aeruginosa | |
| N-(Thiazol-2-yl)benzamide | MIC 125 μg/mL | E. faecalis |
Reaction Mechanism for E-Configuration
The E-configuration arises from:
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Steric Effects : Bulky substituents (e.g., thiazole rings) favor trans-arrangement .
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Thermodynamic Control : Reflux conditions drive the reaction toward the more stable trans-isomer .
Key Intermediates :
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Thiazole-2-amine : Reacts with benzamide to form the amide bond .
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Enamine Intermediate : Forms via condensation of thiazole-2-amine with chloroacetone .
Spectral Analysis
| Technique | Key Peaks | Interpretation |
|---|---|---|
| 1H NMR | δ 10.54–10.09 ppm (NH) | Amide and sulfonamide protons . |
| 13C NMR | δ 170–175 ppm (C=O) | Carbonyl groups . |
| HRMS | [M+H]+ = 409.1 | Molecular ion confirmation . |
Stability and Toxicity
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of thiazole derivatives, including (E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide, typically involves multi-step reactions that can yield various derivatives with potential biological activities. The compound's structure features a thiazole ring, which is known for its versatility in creating biologically active molecules.
General Synthesis Method
A common synthesis method involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. For instance, one reported method includes the use of piperidine as a catalyst in a refluxing ethanol solution to facilitate the formation of thiazole-based compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For example, research has shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Compounds featuring thiazole moieties have been evaluated for their ability to inhibit cell growth in tumor models such as MCF7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 0.80 |
| Compound B | DU145 | 0.25 |
| Compound C | A549 | 0.37 |
The compound's mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of these compounds allow them to interact with bacterial enzymes and disrupt cellular processes. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
Case Studies
- Anticancer Screening : A study evaluated a series of thiazole derivatives against the National Cancer Institute’s 60 human cancer cell line panel. Among the tested compounds, several exhibited promising IC50 values below 1 μM, indicating potent antiproliferative activity .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazole-based compounds, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism of action of (E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs include substitutions on the benzamide ring, thiazole modifications, and linker alterations. These changes influence solubility, bioavailability, and target specificity.
Impact of Substituents on Activity
- Linker Groups: Sulfonamide (Compound 6) or phenethylamino () substituents increase hydrophilicity, improving pharmacokinetics compared to the parent compound’s enone linker .
- Electron-Donating/Withdrawing Groups: In thiadiazole-chalcone hybrids (), substituents on the acetophenone moiety had minimal impact on activity, emphasizing the critical role of the thiadiazole-chalcone core .
Selectivity and Mechanism of Action
- Thiadiazole-Chalcone Hybrids : Exhibit selectivity for HeLa (cervical cancer) over A549 (lung cancer) cells, likely due to differential uptake or target expression .
- Thiophene Derivatives : Compound 6’s thiophene moiety enhances intercalation with DNA, while the sulfonamide group promotes hydrogen bonding with tyrosine kinases .
Biological Activity
(E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by detailed research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, which is known for its role in various biological activities.
Antidiabetic Activity
Recent studies have highlighted the potential of thiazole derivatives as glucokinase (GK) activators, which are promising agents for managing type 2 diabetes. The compound was evaluated for its ability to activate GK through both in vitro enzymatic assays and in silico docking studies.
Research Findings
A study reported that several thiazole derivatives, including those structurally related to our compound, exhibited significant GK activation. Specifically, compounds synthesized alongside this compound showed activation folds ranging from 1.48 to 1.83. Notably, compounds 2 and 8 displayed the highest antidiabetic activity in oral glucose tolerance tests (OGTT), indicating their potential as therapeutic agents for diabetes management .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
Case Studies and Data
A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
| Compound | MIC (μmol/mL) | Activity Type |
|---|---|---|
| 4d | 10.7 - 21.4 | Antibacterial |
| 4p | - | Antifungal |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively, with promising results.
Research Findings
In vitro studies demonstrated that some synthesized thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's panel of human cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Activation : As a GK activator, it enhances insulin secretion and improves glucose metabolism.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
- Anticancer Effects : It may induce apoptosis in cancer cells through various pathways, including oxidative stress induction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)-N-(thiazol-2-yl)benzamide, and how is structural validation performed?
- Synthesis : The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reacting 4-(3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)benzoic acid with thiazol-2-amine using coupling agents like EDCI/HOBt in DMF .
- Prop-1-en-1-yl linkage : Formation of the (E)-configured enone via Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) .
- Validation :
- 1H/13C NMR : Confirm the presence of thiazole protons (δ 7.2–8.1 ppm) and the enone double bond (J ≈ 16 Hz for trans configuration) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- HRMS : Verify molecular ion [M+H]+ peak matching theoretical mass .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and stability of this compound?
- X-ray crystallography : Resolves the (E)-configuration of the propenone moiety and hydrogen-bonding patterns (e.g., N–H···N interactions between thiazole rings) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .
- UV-Vis : Monitors π→π* transitions of the conjugated enone system (λmax ~300–350 nm) to assess photostability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability for this compound?
- Solvent screening : Replace DMF with greener solvents (e.g., acetonitrile or THF) to reduce purification complexity .
- Catalyst optimization : Use CuI/L-proline systems for azide-alkyne cycloaddition steps, enhancing regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) for condensation steps while maintaining >90% yield .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., PFOR enzyme)?
- Docking studies : Use AutoDock Vina with the PFOR crystal structure (PDB: 1CZY) to identify key interactions (e.g., hydrogen bonds with thiazole NH and carbonyl groups) .
- DFT calculations (B3LYP/SDD) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge distribution at the enone moiety .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. How do structural modifications (e.g., fluorination or methyl substitution) impact bioactivity and metabolic stability?
- Fluorine substitution : Introduce at the benzamide para-position to enhance lipophilicity (logP ↑0.5) and CYP450 resistance, as seen in analogs .
- Methyl groups : Adding to the thiazole ring improves metabolic half-life (t½ > 2 hours in liver microsomes) but may reduce solubility .
- Comparative SAR : Use MIC assays against S. aureus to correlate substituent effects with antimicrobial activity .
Methodological Considerations
- Contradictions in data : Some studies report lower yields (~40%) for similar enone formations under basic conditions , while others achieve >70% using microwave assistance . Re-evaluate base (e.g., KOtBu vs. piperidine) and temperature gradients.
- Analytical validation : Cross-validate HPLC purity with LC-MS to detect trace byproducts (e.g., Z-isomer or hydrolyzed intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
